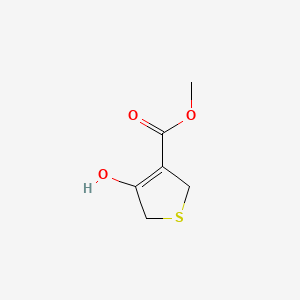

Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate

Description

Properties

Molecular Formula |

C6H8O3S |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h7H,2-3H2,1H3 |

InChI Key |

FEFHFUKDYUAIJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(CSC1)O |

Origin of Product |

United States |

Preparation Methods

KOH-Catalyzed Three-Component Reaction

- Reactants: Cyanothioacetamide, aldehydes, and phenacyl thiocyanate

- Catalyst: Potassium hydroxide (KOH), typically 10% aqueous solution

- Solvent: Ethanol (EtOH)

- Conditions: Stirring at room temperature (ca. 25 °C) for 0.5 h, followed by addition of phenacyl thiocyanate and further stirring for 0.5 h; precipitation occurs upon dilution with water and standing at 25 °C

- Outcome: Formation of dihydrothiophene derivatives as precipitates, purified by recrystallization from EtOH–acetone mixtures

- Yields: Moderate to good yields reported (exact yields depend on substrate variations)

This method exploits the nucleophilic addition of cyanothioacetamide to the α-thiocyanato ketone, followed by intramolecular cyclization to form the dihydrothiophene ring. The base catalyzes the formation of the reactive intermediates and facilitates cyclization.

Na2CO3-Catalyzed Variants

- Similar to the KOH method but using sodium carbonate (Na2CO3) as a milder base catalyst

- Reaction carried out in alcoholic solvents (EtOH or other alcohols)

- Gentle heating (40–50 °C) may be applied to dissolve reagents and accelerate reaction

- Precipitation and purification steps mirror those of the KOH method

This approach offers a milder alternative with comparable results, suitable for substrates sensitive to strong base.

Reaction of Thioacrylamides with Phenacyl Thiocyanate

- Thioacrylamides serve as starting materials reacting with phenacyl thiocyanate under basic conditions (KOH or Na2CO3)

- Rapid color change and precipitation indicate fast cyclization to dihydrothiophene products

- Yields range from moderate (ca. 38–40%) depending on substrate and conditions

Mechanistic Insights and Quantum Chemical Studies

The cyclization mechanisms have been studied using density functional theory (DFT) calculations at the r2SCAN-3c level, revealing:

- Formation of Michael adducts between the starting materials

- Intramolecular cyclization proceeds via either SN2 substitution of the thiocyanate group or nucleophilic addition-elimination pathways depending on stereochemistry

- The reactions are atom-economical and proceed under metal-free conditions, avoiding toxic byproducts

These mechanistic insights support the robustness and versatility of the synthetic route for dihydrothiophene derivatives, including this compound.

Summary Table of Preparation Conditions and Outcomes

| Method No. | Reactants & Catalysts | Solvent | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1.1 | Cyanothioacetamide + aldehydes + phenacyl thiocyanate + KOH | Ethanol (EtOH) | Stirring at 25 °C, precipitation | Moderate to good | Mild base catalysis, atom-economical, metal-free, purification by recrystallization |

| 1.2 | Cyanothioacetamide + aldehydes + phenacyl thiocyanate + Na2CO3 | Alcohol (EtOH or others) | Gentle heating 40–50 °C | Moderate to good | Milder base alternative, similar outcomes |

| 1.3 | Thioacrylamides + phenacyl thiocyanate + KOH or Na2CO3 | Ethanol or alcohols | Rapid reaction at room temp or slight heating | 38–40 | Fast cyclization, color change indicative of reaction progress |

| 3 | Hydroxy/thiol heterocycles + CH3I + bases (NaH, K2CO3) | DMF or polar solvents | 50 °C, 1 h or prolonged heating | 80–99 (for methylation) | SN2 methylation for functional group modification, base strength critical for selectivity |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 4-Acetoxy-2,5-dihydrothiophene-3-carboxylate

- Structure : Replaces the hydroxyl group with an acetoxy (-OAc) substituent.

- Synthesis : Prepared via reflux of methyl 4-oxotetrahydrothiophene-3-carboxylate with isopropenyl acetate and p-toluenesulfonic acid .

- Properties :

- Increased lipophilicity due to the acetyl group.

- Reduced hydrogen bonding compared to the hydroxyl analog, altering solubility (e.g., lower water solubility).

- Reactivity: The acetoxy group undergoes hydrolysis under acidic or basic conditions to regenerate the hydroxyl derivative.

- Applications : Intermediate in the synthesis of chlorinated thiophenes via reactions with sulfuryl chloride .

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

- Structure : Features a fused benzo[b]thiophene core with ketone groups at positions 4 and 7 and a methyl substituent at position 3.

- Synthesis : Derived from ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate via acetylation .

- Properties :

- Electron-withdrawing ketones increase the acidity of the hydroxyl group (pKa ~8–10).

- Extended conjugation enhances UV absorption, making it useful in spectroscopic analysis.

- Applications: Potential use in pharmaceuticals due to the benzo[b]thiophene scaffold, which is common in bioactive molecules.

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

- Structure: Contains a morpholino group (tertiary amine) at position 2 and a cyano (-CN) group at position 3.

- Synthesis: Prepared by treating ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate with concentrated HCl .

- Properties: The morpholino group improves solubility in polar aprotic solvents (e.g., DMSO). The cyano group stabilizes the ring via electron withdrawal, reducing electrophilic substitution reactivity. X-ray crystallography confirms planarity of the dihydrothiophene ring, favoring π-π stacking in solid-state structures .

- Applications : Investigated as a building block in medicinal chemistry due to its rigid, planar structure.

Methyl 4-(2-Aminoanilino)-2,5-dihydrothiophene-3-carboxylate

- Structure: Substituted with a 2-aminoanilino group at position 4.

- Synthesis : Commercial availability indicates scalable production, likely via nucleophilic aromatic substitution .

- Properties :

- The aromatic amine enables hydrogen bonding and resonance stabilization.

- Increased molecular weight (MW ~266 g/mol) compared to the parent compound (MW ~188 g/mol).

- Applications : Used as an intermediate in pharmaceutical synthesis, particularly for compounds targeting amine-reactive biological pathways .

Comparative Analysis Table

Research Findings and Trends

- Reactivity : Hydroxyl and acetoxy derivatives exhibit divergent reactivities; the former participates in hydrogen bonding, while the latter is prone to hydrolysis .

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, ketones) enhance stability but reduce nucleophilic substitution rates .

- Structural Rigidity: Planar dihydrothiophene rings (e.g., morpholino derivative) favor crystallinity, aiding in X-ray structure determination .

Biological Activity

Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiophene ring with a hydroxyl group and a carboxylate ester, which contributes to its reactivity and biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, in a study measuring radical scavenging abilities using the DPPH assay, related compounds demonstrated IC50 values comparable to vitamin C. The presence of hydroxyl groups enhances their ability to donate hydrogen atoms and scavenge free radicals .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | TBD | Similar to vitamin C |

| Vitamin C | 141.9 | Reference standard |

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For example, compounds derived from dihydrothiophenes have demonstrated cytotoxic effects against A549 and MCF-7 cell lines with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | TBD | Apoptosis induction |

| MCF-7 | TBD | Cell cycle arrest |

3. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This interaction may lead to altered metabolic pathways within cells.

- Signal Transduction Modulation : By affecting signal transduction pathways, the compound can influence cellular responses, promoting apoptosis in cancer cells or modulating inflammatory responses in microbial infections .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics.

- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of this compound compared to established antioxidants. The findings revealed that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thioglycolic acid derivatives and α,β-unsaturated esters as precursors. Key steps include:

- Cyclization : Under acidic or basic conditions (e.g., H₂SO₄ or NaOEt), with temperature control (60–80°C) to avoid side reactions like over-oxidation .

- Esterification : Methanol as a solvent with catalytic sulfuric acid to introduce the methyl ester group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 3.8–4.2 ppm (ester -OCH₃), δ 6.2–6.8 ppm (dihydrothiophene ring protons), and δ 10–12 ppm (hydroxy group, exchangeable) .

- ¹³C NMR : Confirm the carbonyl (C=O) at ~165–170 ppm and sulfur-containing ring carbons at 120–140 ppm .

- IR : Strong absorption bands at ~3200–3400 cm⁻¹ (-OH stretch) and ~1700 cm⁻¹ (ester C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 144.188 (C₆H₈O₂S) with fragmentation patterns indicating loss of -COOCH₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.